![molecular formula C22H25N5O2 B2937313 3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide CAS No. 1203186-57-5](/img/structure/B2937313.png)
3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, focusing on its anticancer, anti-inflammatory, and anticonvulsant properties.
Chemical Structure and Properties
The compound's structure can be dissected into three key components:
- Isosazole moiety : The 3,5-dimethylisoxazole contributes to the compound's interaction with biological targets.
- Pyridazine ring : The presence of a pyridazin-3-yl group is associated with various pharmacological activities.
- Propanamide linkage : This functional group plays a crucial role in the compound's biological activity.
Anticancer Activity
Research indicates that derivatives of pyridazinones, including those similar to the target compound, exhibit significant anticancer properties. For instance:
- A study demonstrated that certain pyridazinone derivatives showed potent cytotoxicity against various cancer cell lines, including HeLa (cervical), HCT116 (colon), and BT-549 (breast cancer) .
- Compounds with similar structures have reported GI50 values below 2 µM against leukemia cell lines .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | GI50 Value (µM) | Reference |
---|---|---|---|
Pyridazinone A | HL-60 (Leukemia) | < 2 | |
Pyridazinone B | BT-549 (Breast Cancer) | < 2 | |
Pyridazinone C | HCT116 (Colon Cancer) | < 5 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to the target molecule is well-documented. For example:
- A series of pyridazinone derivatives were evaluated for anti-inflammatory effects in vivo using a carrageenan-induced rat paw edema model, showing comparable efficacy to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity of Related Compounds
Compound Name | Model Used | ED50 (µmol) | Reference |
---|---|---|---|
Pyridazinone D | Rat Paw Edema | 17 | |
Pyridazinone E | Carrageenan-induced Edema | Comparable to celecoxib |
Anticonvulsant Activity
Preliminary studies suggest that the compound may also exhibit anticonvulsant properties.
- In a recent study, compounds with similar structures demonstrated significant anticonvulsant activity in various seizure models, indicating potential therapeutic applications for epilepsy .
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- Researchers synthesized a series of pyridazinone derivatives and tested them against multiple cancer cell lines. One derivative showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics.
-
In Vivo Anti-inflammatory Study :
- A study involving a rat model assessed the anti-inflammatory effects of pyridazinone compounds. Results indicated a marked reduction in paw swelling compared to control groups, highlighting the therapeutic potential of these compounds in inflammatory diseases.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-19(16(2)29-26-15)8-11-22(28)23-18-7-5-6-17(14-18)20-9-10-21(25-24-20)27-12-3-4-13-27/h5-7,9-10,14H,3-4,8,11-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCKZFPNUYLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.